Product packaging for 3-Methyl-4-sulfamoylbenzoic acid(Cat. No.:CAS No. 866997-46-8)

3-Methyl-4-sulfamoylbenzoic acid

Cat. No.: B1454377
CAS No.: 866997-46-8
M. Wt: 215.23 g/mol
InChI Key: NLJXDIBQKZNOFJ-UHFFFAOYSA-N
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Description

3-Methyl-4-sulfamoylbenzoic acid (CAS 866997-46-8) is a high-purity chemical reagent serving as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound features both a carboxylic acid and a sulfamoyl functional group on a methyl-substituted benzene ring, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. Research into sulfamoyl benzoic acid analogues has demonstrated their significant potential as specific agonists for the LPA2 GPCR, a receptor involved in anti-apoptotic pathways and cellular response to injury . Some developed analogues have shown activity in the subnanomolar range, highlighting the value of this chemical class in developing nonlipid receptor-targeted compounds . Furthermore, the structural motif of sulfamoyl-benzoic acids and their derivatives is extensively explored for creating inhibitors against various enzymatic targets, such as the human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, and cancer . As a key building block, this compound can be utilized in carbodiimide coupling reactions and other synthetic transformations to generate diverse sulfamoyl-carboxamide derivatives for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. CAS Number: 866997-46-8 Molecular Formula: C8H9NO4S Molecular Weight: 215.23 g/mol MDL Number: MFCD00454357

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4S B1454377 3-Methyl-4-sulfamoylbenzoic acid CAS No. 866997-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJXDIBQKZNOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866997-46-8
Record name 3-methyl-4-sulfamoylbenzoic acid
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Synthetic Methodologies and Chemical Transformations of 3 Methyl 4 Sulfamoylbenzoic Acid and Its Analogues

Established Synthetic Pathways for Sulfamoylbenzoic Acid Scaffolds

The construction of the sulfamoylbenzoic acid framework can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of starting material availability and reaction sequence.

A primary strategy for synthesizing the target scaffold begins with an appropriately substituted toluene (B28343) or benzoic acid derivative, followed by the introduction of a sulfur-containing group via electrophilic aromatic substitution. The key step is the chlorosulfonation of a precursor like m-toluic acid.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. researchgate.netnitrkl.ac.in In the case of 3-methylbenzoic acid (m-toluic acid), the directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups guide the incoming electrophile. The chlorosulfonation of m-toluic acid is expected to yield 3-methyl-4-(chlorosulfonyl)benzoic acid as a major product due to the strong activating and ortho-directing effect of the methyl group.

The resulting sulfonyl chloride is a critical intermediate, primed for further transformation. chemicalbook.comgoogle.com This electrophilic substitution is a cornerstone of aromatic sulfonic acid chemistry. google.comnih.gov The reaction is typically performed by treating the aromatic compound with an excess of chlorosulfonic acid, sometimes in the presence of a catalyst like sulfamic acid to inhibit sulfone formation. researchgate.net

Table 1: Examples of Chlorosulfonation Reactions for Benzoic Acid Derivatives

Starting Material Reagent Product Reference
Benzoic acid Chlorosulfonic acid, Sulfuric acid, Sulfamic acid 3-(Chlorosulfonyl)benzoic acid researchgate.net
o-Nitrotoluene Chlorosulfonic acid, Sulfamic acid 4-Methyl-3-nitrobenzenesulfonyl chloride researchgate.net
3-Methylbenzoic acid Chlorosulfonic acid 3-Methyl-4-(chlorosulfonyl)benzoic acid Inferred from medchemexpress.com

Once the sulfonyl chloride intermediate, such as 3-methyl-4-(chlorosulfonyl)benzoic acid, is synthesized, the sulfamoyl group (-SO₂NH₂) is introduced via a nucleophilic substitution reaction. nih.govcrdeepjournal.org This is a robust and widely used method for the formation of sulfonamides.

The most direct approach involves the reaction of the sulfonyl chloride with ammonia (B1221849). This reaction proceeds through the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride byproduct.

For the synthesis of N-substituted derivatives, primary or secondary amines are used instead of ammonia. This allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule. The general mechanism involves the attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate which then collapses to give the sulfonamide product.

Table 2: Synthesis of Sulfonamides from Sulfonyl Chlorides

Sulfonyl Chloride Nucleophile Product Reference
2,4-Dichloro-5-sulfamoylbenzoyl chloride 1-Amino-2-methylindoline N-(2,4-dichloro-5-sulfamoylbenzamido)-2-methylindoline
3-(Chlorosulfonyl)-4-methylbenzoic acid Ammonia 3-Methyl-4-sulfamoylbenzoic acid Postulated
2-(3-bromobutyl)isoindole-1,3-dione 2-Sulfamoylbenzoic acid ethyl ester 2-(N-(4-(2,3-dioxoindolin-1-yl)butyl)sulfamoyl)benzoic acid derivative

An alternative synthetic route involves the construction of the benzoic acid functionality at a later stage of the synthesis. This can be achieved by the oxidation of a suitable precursor, such as an acetophenone (B1666503) derivative. For instance, a molecule like 3-methyl-4-acetylbenzenesulfonamide could be a viable precursor.

The oxidation of the acetyl group to a carboxylic acid can be accomplished using various oxidizing agents. A common method is the haloform reaction, where the acetophenone is treated with iodine and a base like sodium hydroxide (B78521) to form a carboxylate and iodoform. Subsequent acidification yields the desired benzoic acid. Another effective method is the oxidation with sodium hypochlorite (B82951) (bleach), which also converts the methyl ketone to a carboxylate. More advanced methods may employ catalysts such as manganese salts in the presence of an oxidizing agent. Chromium-based reagents have also been used, although their application is less common due to toxicity concerns.

This strategy is advantageous if the corresponding acetophenone derivative is more readily available or if the synthetic sequence benefits from having the less reactive acetyl group present during earlier steps.

Table 3: Oxidation of Acetophenone Derivatives to Benzoic Acids

Substrate Oxidizing Agent(s) Product Reference
Acetophenone Iodine, Sodium Hydroxide Benzoic Acid
Acetophenone Sodium Hypochlorite (Bleach) Benzoic Acid
Acetophenone Manganese Salt Catalyst Benzoic Acid
Aryl Methyl Ketones Chromic Acid Aryl Carboxylic Acid

Reductive amination is a powerful method for the formation of C-N bonds and is particularly useful for synthesizing N-substituted derivatives of sulfamoylbenzoic acids, especially when modifications are desired on a side chain attached to the aromatic ring.

This two-step, one-pot process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.

For example, if a precursor to this compound contained a formyl group, this could be converted into a variety of aminomethyl substituents through reductive amination. This approach offers a high degree of flexibility for creating libraries of analogues for structure-activity relationship (SAR) studies.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of sulfamoylbenzoic acids, advanced techniques such as phase transfer catalysis can be employed.

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur at a much faster rate. nitrkl.ac.in

In the context of synthesizing this compound, PTC could be particularly beneficial for the nucleophilic substitution step (section 2.1.2). The reaction between the organic-soluble sulfonyl chloride, 3-methyl-4-(chlorosulfonyl)benzoic acid, and an aqueous solution of ammonia or an amine is a classic example of a reaction that would benefit from PTC. The catalyst would transport the hydroxide or amide ions from the aqueous phase to the organic phase to react with the sulfonyl chloride. PTC is known to enhance yields and reaction rates in various nucleophilic substitution reactions, including S-alkylations. This approach can also be applied to oxidation reactions, potentially improving the efficiency of the methods described in section 2.1.3. researchgate.net

Green Chemistry Approaches in Sulfamoylbenzoic Acid Synthesis

The synthesis of sulfamoylbenzoic acids and their derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduction of waste, and energy efficiency. Traditional methods for sulfonamide synthesis often involve hazardous reagents and organic solvents. researchgate.netrsc.org However, recent research has focused on developing more sustainable alternatives.

A significant advancement is the use of water as a solvent for the synthesis of sulfonamides. researchgate.netrsc.org This approach is not only environmentally friendly but also simplifies the purification process, as the sulfonamide products are often poorly soluble in water and can be isolated by simple filtration. researchgate.net For instance, a method has been developed for the synthesis of sulfonamides in water under mild conditions, using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source, avoiding the use of toxic organic solvents and reactive sulfonyl chlorides. researchgate.net Another facile and environmentally benign method describes the synthesis of sulfonamides in aqueous media with dynamic pH control, using equimolar amounts of amino compounds and arylsulfonyl chlorides without the need for organic bases. rsc.org

The use of deep eutectic solvents (DESs) represents another green approach. nih.gov A protocol for synthesizing functionalized sulfonamides from amines and sulfonyl chlorides has been developed using choline (B1196258) chloride (ChCl)-based DESs, which are environmentally responsible and reusable. nih.gov These reactions can achieve high yields under ambient, aerobic conditions. nih.gov

Furthermore, the development of recyclable nanocatalysts, such as CuFe2O4@SiO2, offers an easy and environmentally friendly method for the synthesis of sulfonamide derivatives. biolmolchem.com These magnetic nanocatalysts can be easily separated and reused, contributing to a more sustainable synthetic process. biolmolchem.com Microwave-assisted and ultrasound-assisted syntheses are also being explored as greener alternatives, often in solvent-free conditions or using water as the reaction medium. nih.gov

A patented method for preparing 2,4-dichloro-5-sulfamoylbenzoic acid highlights a green synthesis route that is characterized by fewer process steps, readily available raw materials, low pollution, and high product purity. patsnap.comgoogle.com This process involves sulfurization using 2,4-dichlorobenzoic acid and chlorosulfonic acid with a catalyst in a solvent, followed by ammoniation and purification. patsnap.comgoogle.com

These green chemistry approaches not only reduce the environmental impact of synthesizing sulfamoylbenzoic acids but also often lead to improved yields and simplified procedures.

Multi-Step Synthesis Protocols for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step protocols to introduce various functional groups and build molecular complexity. These synthetic strategies are crucial for exploring the structure-activity relationships (SAR) of these compounds for various biological targets.

A common starting point for the synthesis of many sulfamoylbenzoic acid analogues is the corresponding substituted benzoic acid. For example, in the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, the synthesis begins with the sulfurization of 2,4-dichlorobenzoic acid. patsnap.comgoogle.com This is followed by the conversion of the resulting sulfonyl chloride to the sulfonamide through ammoniation. patsnap.comgoogle.com

The synthesis of more complex analogues often involves the coupling of a sulfamoylbenzoic acid core with other molecular fragments. For instance, the synthesis of sulfamoyl benzoic acid (SBA) analogues as specific agonists of the LPA2 receptor involved several multi-step sequences. nih.govnih.gov In one approach, 2-sulfamoylbenzoic acid ethyl ester was reacted with bromoalkyl-substituted isoquinoline-1,3-diones to generate carbon linker modified analogues. nih.gov Another strategy involved coupling N-butylamino-1,8-naphthalimide with substituted sulfonyl chlorides, followed by hydrolysis to yield head group modified analogues. nih.gov

The synthesis of dialkylsulphamylbenzoic acids follows a strategy where p-toluenesulphonyl chloride is first prepared through the sulphonation of toluene, which is then oxidized to yield p-carboxybenzenesulphonyl chloride. researchgate.net This intermediate is subsequently reacted with the appropriate dialkyl amine to furnish the desired products. researchgate.net

For the synthesis of 2-substituted methyl 5-sulfamoyl-benzoates, a multi-step approach starting from 2,4-dihalo-5-sulfamoyl-benzoates has been employed. nih.gov Nucleophilic substitution of the halogen at the 2-position, followed by conversion of the amide to an ester, and subsequent oxidation of sulfanyl (B85325) derivatives to sulfonyl derivatives, demonstrates a versatile pathway to a range of analogues. nih.gov

The synthesis of sulfamoyl benzamidothiazoles also involves a multi-step protocol. nih.gov This includes the formation of a sulfonamide bond between two key synthons, followed by the activation of an alpha-carbon via bromination and subsequent cyclization with thiourea (B124793) to form the thiazole (B1198619) ring. nih.gov

These multi-step syntheses often require careful control of reaction conditions to achieve the desired chemo- and regioselectivity, as discussed in the following section.

Chemo- and Regioselectivity in Functionalization

Chemo- and regioselectivity are critical considerations in the functionalization of this compound and its analogues, given the presence of multiple reactive sites on the molecule. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

The carboxyl group (-COOH) is a deactivating group and a meta-director, while the sulfamoyl group (-SO2NH2) is also a deactivating group and a meta-director. pressbooks.pubsavemyexams.com The methyl group (-CH3), being an electron-donating group, is an activating group and an ortho-, para-director. pressbooks.pubsavemyexams.com The interplay of these directing effects governs the position of incoming electrophiles. For instance, in electrophilic aromatic substitution reactions on this compound, the position of substitution will be influenced by the combined effects of these groups.

In the synthesis of substituted sulfamoylbenzoic acid analogues, selective reactions at specific positions are often desired. For example, in the synthesis of 2-substituted methyl 5-sulfamoyl-benzoates from 2,4-dihalo-5-sulfamoyl-benzoates, nucleophilic substitution of the halogen at the 2-position is achieved selectively over the halogen at the 4-position. nih.gov This selectivity can be attributed to the electronic effects of the surrounding functional groups.

The use of blocking groups is a common strategy to achieve regioselectivity in aromatic synthesis. masterorganicchemistry.com For instance, a sulfonyl group can be introduced at a specific position to block it from reacting, allowing for functionalization at another desired position. masterorganicchemistry.com The blocking group can then be removed under specific conditions. masterorganicchemistry.com

Late-stage functionalization (LSF) strategies are also being developed to achieve chemoselective modifications of complex molecules. chemrxiv.org For example, sulfenylcarbenes have been shown to react selectively with alkenes in the presence of more reactive functionalities like alcohols, carboxylic acids, and amines, offering a tool for the selective modification of complex sulfamoylbenzoic acid analogues. chemrxiv.org

The choice of reagents and reaction conditions is also crucial for controlling chemo- and regioselectivity. For example, in the synthesis of sulfamoyl benzamidothiazoles, the specific conditions for the bromination of the acetophenone precursor and the subsequent cyclization with thiourea are optimized to ensure the desired product is formed. nih.gov

Chemical Reactivity and Derivatization Studies

Functional Group Interconversions on the Benzoic Acid and Sulfamoyl Moieties

The benzoic acid and sulfamoyl moieties of this compound and its analogues offer multiple opportunities for functional group interconversions, enabling the synthesis of a diverse range of derivatives. vanderbilt.eduorganic-chemistry.org

Reactions of the Benzoic Acid Moiety:

The carboxylic acid group can undergo a variety of transformations. firsthope.co.inturito.com

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. firsthope.co.inyoutube.com For example, methyl 2,4-dichloro-5-sulfamoyl-benzoate was prepared by refluxing the corresponding benzoic acid in methanol (B129727) with concentrated sulfuric acid. nih.gov

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This is a common strategy in the synthesis of complex analogues. nih.gov Coupling agents such as HATU are often employed to facilitate this reaction. nih.gov

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, by treatment with reagents like thionyl chloride (SOCl2). youtube.comgoogle.com This acid chloride can then be used to react with nucleophiles such as amines to form amides. google.com

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.com

Decarboxylation: Under certain conditions, the carboxyl group can be removed through decarboxylation, although this is generally not a facile reaction for aromatic carboxylic acids. firsthope.co.in

Reactions of the Sulfamoyl Moiety:

The sulfamoyl group (-SO2NH2) can also be modified.

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen of the sulfonamide can be substituted with alkyl or aryl groups. For example, the synthesis of N-substituted sulfamoylbenzoic acid analogues has been reported. nih.gov

Formation of Sulfonamide Derivatives: The primary sulfonamide can be converted to secondary or tertiary sulfonamides by reaction with appropriate electrophiles. For instance, the reaction of a sulfonyl chloride with a primary or secondary amine is a common method for synthesizing N-substituted sulfonamides. researchgate.net

These functional group interconversions are essential tools for medicinal chemists to synthesize libraries of compounds for biological screening and to optimize the properties of lead compounds.

Formation of Conjugates and Pro-drug Strategies

The formation of conjugates and the implementation of pro-drug strategies are important approaches in drug development to improve the pharmacokinetic and pharmacodynamic properties of parent drug molecules, including those based on the this compound scaffold.

Conjugate Formation:

Conjugation involves linking the sulfamoylbenzoic acid derivative to another molecule, such as an amino acid, peptide, or a targeting moiety. This can enhance solubility, facilitate transport across biological membranes, or direct the drug to a specific site of action. For example, the coupling of sulfonamide and sulfonate carboxylic acid derivatives with 2-morpholinoethan-1-amine has been reported, demonstrating the formation of amide conjugates. mdpi.com

Pro-drug Strategies:

A pro-drug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical transformation. mdpi.com This approach can be used to overcome challenges such as poor oral bioavailability, instability, or off-target toxicity. nih.govresearchgate.net

For sulfamoylbenzoic acid derivatives, pro-drug strategies can involve modification of either the carboxylic acid or the sulfonamide group.

Ester Pro-drugs: The carboxylic acid group can be esterified to create a more lipophilic pro-drug that can more easily cross cell membranes. mdpi.com These ester pro-drugs are then hydrolyzed by esterases in the body to release the active carboxylic acid.

Amide-based Pro-drugs: The carboxylic acid can be converted to an amide with an amino acid or a peptide, which can then be cleaved by peptidases in the body. For example, a benzoic acid mustard pro-drug was designed with a glutamic acid moiety that is cleaved by the enzyme carboxypeptidase G2 to release the active drug at the tumor site. creative-biolabs.com

Sulfonamide Pro-drugs: The sulfonamide group can also be modified to create a pro-drug. For instance, a sulfonate ester-based pro-drug strategy has been developed where the sulfonate ester is stable to hydrolytic enzymes but can be cleaved by other mechanisms. researchgate.net

These strategies of forming conjugates and pro-drugs are valuable tools for enhancing the therapeutic potential of this compound and its analogues.

Structure Activity Relationship Sar Studies of 3 Methyl 4 Sulfamoylbenzoic Acid Derivatives

Modulations of the Benzene (B151609) Ring Substituents

The substituents on the benzene ring of 3-Methyl-4-sulfamoylbenzoic acid play a crucial role in its activity. Both the position and the nature of these substituents can significantly alter the compound's properties.

Impact of Methyl Group Positioning and Other Alkyl Substitutions

The placement of the methyl group and the introduction of other alkyl groups on the benzene ring have a discernible impact on the biological activity of this compound derivatives. The methyl group, being an alkyl substituent, generally increases the nucleophilicity of the aromatic ring. libretexts.org

Studies have shown that alkyl substituents activate the benzene ring towards electrophilic substitution. msu.edu For instance, in nitration reactions, alkyl groups can significantly increase the reaction rate compared to an unsubstituted benzene ring. libretexts.org The position of the alkyl group also directs where subsequent substitutions occur, favoring the ortho and para positions. libretexts.orgmsu.edu However, the steric bulk of the alkyl group can influence this ratio. For example, a larger tert-butyl group hinders substitution at the ortho positions, leading to a higher proportion of the para product. libretexts.org

In the context of specific this compound derivatives, systematic modifications have been explored. For example, in a series of sulfamoyl benzamidothiazole compounds, the effect of methyl group positioning was investigated by comparing 2-methyl and 3-methyl substituted analogs. nih.gov This highlights the importance of the methyl group's location in modulating the biological effects of the parent compound.

The table below summarizes the directing effects of various substituents on a benzene ring.

Substituent GroupNameDirecting Effect
-NH2, -NHR, -NR2Aminoortho, para-directing
-OHHydroxylortho, para-directing
-ORAlkoxyortho, para-directing
-NHCOCH3Acetanilidoortho, para-directing
-C6H5Phenylortho, para-directing
-CH3, -RAlkylortho, para-directing
-HHydrogenNone
-X (F, Cl, Br, I)Haloortho, para-directing
-CHOAldehydemeta-directing
-CORAcylmeta-directing
-CO2HCarboxylic Acidmeta-directing
-CO2REstermeta-directing
-CNCyanometa-directing
-SO3HSulfonic Acidmeta-directing
-NO2Nitrometa-directing
-NR3+Quaternary Ammonium (B1175870)meta-directing

Influence of Halogen (e.g., chlorine, bromine, fluorine) and Aryl Substitutions

The introduction of halogen atoms and aryl groups to the benzene ring of this compound derivatives significantly influences their reactivity and biological activity. Halogens are deactivating substituents, meaning they decrease the reactivity of the benzene ring towards electrophilic substitution. msu.edu Despite being deactivators, they are ortho-, para-directing. libretexts.org

For instance, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate has been explored. nih.gov In these reactions, the regioselectivity of nucleophilic aromatic substitution is a key factor. nih.gov The nature of the halogen and the reaction conditions dictate which halogen is substituted and at what position. nih.gov

Aryl substitutions also play a critical role. In one study, the reactivity of various thiols, including phenyl and naphthyl thiols, with dihalo-sulfamoyl-benzoates was investigated. nih.gov Aromatic thiols like naphthyl- and phenylthiol predominantly led to the formation of the 2-substituted product. nih.gov This indicates that the nature of the aryl group influences the site of substitution.

The table below shows the effect of different substituents on the reactivity of benzene.

SubstituentNameRelative Rate of Nitration% ortho% meta% para
-OHPhenol100050050
-CH3Toluene (B28343)2559437
-HBenzene116.716.716.7
-ClChlorobenzene0.03330169
-CO2C2H5Ethyl Benzoate (B1203000)0.00328666
-NO2Nitrobenzene6 x 10^-86931

Modifications of the Sulfamoyl Moiety

The sulfamoyl group is a key functional group in this class of compounds, and its modification has been a major focus of SAR studies to enhance biological activity.

N-Substitution Patterns on the Sulfonamide Nitrogen (e.g., naphthyl, indolylalkyl, phenyl, benzyl)

N-substitution on the sulfonamide nitrogen has been shown to be a critical determinant of activity. Various aromatic and heterocyclic moieties have been introduced at this position to explore their impact. For example, in the development of inhibitors for certain enzymes, the reactivity of thiols such as phenyl, naphthyl, and benzyl (B1604629) thiols with a dihalo-sulfamoyl-benzoate scaffold was investigated. nih.gov The reactivity of these thiols was found to be in the descending order of phenyl ≥ naphthyl > benzyl. nih.gov

Further studies have synthesized and evaluated sulfonamide derivatives containing various N-substituents. For instance, a series of sulfonamides incorporating an indolyl moiety have been synthesized and characterized. nih.gov The introduction of bulky and diverse substituents on the sulfonamide nitrogen allows for the exploration of different binding pockets in target proteins. In one study, the amine substituent of the sulfonamide group was identified as a key site for modification. nih.gov

Linker Length and Heterocyclic Moiety Effects on Activity

The nature of the linker connecting a heterocyclic moiety to the main scaffold and the type of heterocycle itself are important for activity. Research has shown that incorporating heterocyclic rings like pyrazole (B372694) or pyridine (B92270) can lead to compounds with diverse pharmacological properties. researchgate.net

Carboxylic Acid Functionalization and Esterification Effects

The carboxylic acid group of this compound is another key site for modification. Esterification, the conversion of the carboxylic acid to an ester, can significantly impact the compound's properties.

The esterification of benzoic acid and its derivatives has been studied extensively. For example, methyl benzoate can be produced with high yield by refluxing benzoic acid in methanol (B129727). nih.gov The efficiency of esterification can be influenced by the presence of other substituents on the benzene ring. For instance, the presence of a hydroxyl group can affect the reaction time and yield. nih.gov

The structure of the alcohol used for esterification also plays a role. While primary and secondary alcohols can be used effectively, bulky tertiary alcohols may not react. nih.gov The electronic effects of substituents on the phenyl ring of benzoic acids have a significant influence on the conversion of these acids to their corresponding methyl esters. nih.gov In some cases, esterification can be a key step in the synthesis of more complex derivatives, such as converting amide groups to ester groups to yield benzenesulfonamide (B165840) methyl esters. nih.gov

The table below shows the conversion rates for the esterification of benzoic acid and octanoic acid with different alcohols.

EntryR2OHConversion (%) R1 = PhConversion (%) R1 = Heptyl
aMeOH85 (82)98 (95)
bEtOH7896
ci-PrOH1593
dn-BuOH8298
et-BuOH00
fBnOH8095
gCyclopentanol090
hPhenol00
iAdamantanol00

Rational Design Principles for Enhanced Bioactivity

The rational design of derivatives based on the this compound scaffold is a strategic process aimed at optimizing biological activity by making targeted chemical modifications. nih.gov This process relies on understanding the structure-activity relationship (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological effects. nih.gov Key strategies include late-stage modification of core intermediates and the exploration of various substituents at specific sites on the parent molecule to enhance potency and selectivity for biological targets like enzymes or receptors. nih.govnih.gov

Research into derivatives of sulfamoylbenzoic acid has identified several key principles for enhancing bioactivity. A common synthetic strategy involves a linear approach starting with the chlorosulfonation of a benzoic acid, followed by the formation of a sulfonamide, and finally, the synthesis of a carboxamide. nih.gov This modular synthesis allows for the introduction of diverse chemical functionalities at both the sulfonamide and carboxamide positions.

One critical area of modification is the sulfonamide group. The reaction of a sulfonyl chloride intermediate with various amines (such as cyclopropylamine, morpholine (B109124), or p-bromoaniline) yields a range of sulfamoylbenzoic acids that serve as precursors for further derivatization. nih.gov Subsequent amide coupling of the carboxylic acid group with different anilines or aliphatic amines generates a library of compounds with varied substituents. nih.gov This approach has been successful in identifying potent and selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer. nih.gov

Another guiding principle is the modification of different regions of the molecule, which can be systematically explored to build a comprehensive SAR profile. nih.gov For instance, in studies on sulfamoyl benzamidothiazoles designed to enhance NF-κB activation, the molecule was divided into distinct sites for modification. nih.gov This allows for a detailed understanding of how changes at each site impact the desired biological outcome. For example, eliminating methyl groups from a dimethylphenyl substituent was used to probe the spatial requirements of the binding pocket. nih.gov

The introduction of halogens and the manipulation of substituent bulkiness are also key design principles. nih.gov In the design of carbonic anhydrase inhibitors from 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), a related compound, the introduction of a chlorine atom led to a more potent compound compared to a bromine derivative. nih.gov Furthermore, altering the position of a bromo substituent on a phenyl ring was shown to regain inhibitory potency, highlighting the sensitivity of bioactivity to the precise placement of functional groups. nih.gov Reducing the steric bulk of an oxime ester tail also proved to be a successful strategy for improving inhibitory action. nih.gov

These findings collectively demonstrate that the rational design of this compound derivatives involves a multifaceted approach. By systematically modifying the sulfonamide and carboxamide moieties, exploring different substituent sites, and fine-tuning properties like halogenation and steric bulk, researchers can develop new chemical entities with enhanced and specific biological activities. nih.govnih.govnih.gov

Table 1: SAR Findings for Sulfamoylbenzoic Acid Derivatives

This table summarizes the biological activity of various derivatives, illustrating the impact of different substituents on their inhibitory potency against specific targets.

Compound/DerivativeTarget EnzymeModification from Parent StructureBiological Activity (IC₅₀/Kᵢ)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase1Introduction of a 4-bromophenyl amide and a morpholine carbonyl group to a chlorobenzesulfonamide core. nih.gov2.88 ± 0.13 µM nih.gov
2,4-dichloro-5-sulfamoylbenzoic acid methyl oxime ester derivative (13)hCA IIModification of lasamide with a methyl oxime ester. nih.gov36.5 nM nih.gov
2,4-dichloro-5-sulfamoylbenzoic acid methyl oxime ester derivative (14)hCA IIIntroduction of a bromine atom to derivative 13. nih.gov69.5 nM nih.gov
2,4-dichloro-5-sulfamoylbenzoic acid methyl oxime ester derivative (15)hCA IIChange in position of the bromo atom on the phenyl ring compared to derivative 14. nih.gov29.5 nM nih.gov

Mechanistic Investigations of Biological Activities of 3 Methyl 4 Sulfamoylbenzoic Acid Analogues

Enzyme Inhibition Mechanisms and Specific Target Interactions

Analogues of 3-Methyl-4-sulfamoylbenzoic acid have been extensively studied as inhibitors of several key enzymes, demonstrating varied mechanisms of action and selectivity.

Sulfonamide-based compounds, including derivatives of this compound, are well-established inhibitors of carbonic anhydrases (CAs). unifi.itnih.gov The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site. nih.gov This interaction is crucial for the high affinity observed in many sulfonamide inhibitors. nih.gov

The selectivity of these inhibitors for different CA isoforms is a critical aspect of their therapeutic potential, as non-selective inhibition can lead to undesirable side effects. unifi.it Structural modifications to the sulfamoylbenzoic acid scaffold play a significant role in determining isoform selectivity. For instance, introducing different substituents on the benzene (B151609) ring or the sulfamoyl nitrogen can alter the binding affinity and selectivity for various CA isoforms, including the cytosolic isoforms CA I and CA II, and the tumor-associated isoform CA IX. mdpi.comnih.gov

Studies on benzamide-4-sulfonamides, derived from 4-sulfamoylbenzoic acid, have shown potent inhibition of human (h) CA isoforms hCA II, hCA VII, and hCA IX in the low nanomolar or even subnanomolar range. nih.gov In contrast, hCA I is generally less sensitive to these inhibitors. nih.gov The binding affinity of these compounds can vary by orders of magnitude across different CA isoforms. researchgate.net For example, certain 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have demonstrated selectivity towards the tumor-associated hCA IX and hCA XII over the cytosolic isoforms. unibs.it

The binding kinetics of these inhibitors are also complex. The binding profile of secondary sulfonamides to CA isoforms as a function of pH exhibits a characteristic U-shape, indicating that protonation reactions are linked to the binding event. nih.gov To accurately determine the intrinsic binding constants, these linked reactions must be considered. nih.gov

Compound TypeTarget IsoformsInhibition ProfileKey Findings
Benzamide-4-sulfonamideshCA I, hCA II, hCA VII, hCA IXLow nanomolar to subnanomolar inhibition for hCA II, VII, and IX; micromolar for hCA I. nih.govDemonstrate significant isoform selectivity. nih.gov
2,4-dichloro-5-sulfamoylbenzoic acid derivativeshCA IX, hCA XIISelective inhibition over cytosolic isoforms. unibs.itPromising for targeting tumor-associated CAs. unibs.it
Secondary sulfonamidesVarious CA isoformspH-dependent binding. nih.govBinding mechanism involves protonation-linked reactions. nih.gov

Derivatives of 4-sulfamoylbenzoic acid have emerged as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade which leads to the production of pro-inflammatory mediators. d-nb.infobohrium.comresearchgate.net The inhibition of cPLA2α is a promising strategy for treating inflammatory conditions. bohrium.com

The inhibitory potency of these compounds is highly dependent on their structural features. A ligand-based virtual screening identified an N,N-disubstituted 4-sulfamoylbenzoic acid derivative as a micromolar inhibitor of cPLA2α. d-nb.inforesearchgate.net Subsequent structural modifications aimed to enhance this potency. It was found that replacing substituents on the sulfonamide nitrogen with moieties like naphthyl, indolylalkyl, and substituted phenyl groups did not consistently lead to a significant increase in activity. d-nb.inforesearchgate.net

However, structural convergence with known potent cPLA2α inhibitors, such as those with a benzhydrylindole-substituted benzoic acid scaffold, resulted in compounds with submicromolar IC50 values. d-nb.inforesearchgate.net For instance, certain N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives showed significantly increased inhibitory effects on cPLA2α when a second substituent was added at the sulfonamide nitrogen. researchgate.net One such derivative achieved an IC50 value of 0.25 µM, comparable to a reference inhibitor. d-nb.info

Compound SeriesModification StrategyImpact on cPLA2α InhibitionExample IC50 Value
N,N-disubstituted 4-sulfamoylbenzoic acidsInitial hit from virtual screening. d-nb.inforesearchgate.netMicromolar activity. d-nb.inforesearchgate.net-
N-indolylethyl-substituted 4-sulfamoylbenzoic acidsAddition of a second substituent at the sulfonamide nitrogen. researchgate.netSignificant increase in potency. researchgate.net0.25 µM d-nb.info
Analogues with naphthalen-2-ylmethyl derivativesIntroduction of a chlorine atom on the phenyl ring. d-nb.infoThree-fold increase in potency. d-nb.info12 µM d-nb.info

Urease, a nickel-containing metalloenzyme, is a target for inhibitors due to its role in various pathological conditions and in agriculture. niscpr.res.innih.govnih.gov The inhibition of urease can occur through different mechanisms, often involving interaction with the nickel ions in the active site. researchgate.net

While specific studies on this compound as a urease inhibitor are not extensively documented in the provided context, the general principles of urease inhibition by sulfur-containing compounds and other related molecules provide insight into potential mechanisms. Sulfur compounds are known to inhibit urease, which is classified as a sulfhydryl enzyme. niscpr.res.in For example, thiosemicarbazone derivatives are potent urease inhibitors, with the sulfur atom binding to the two nickel ions in the active site. dergipark.org.tr

The inhibition mechanism can be competitive, where the inhibitor competes with the substrate (urea) for binding to the active site. nih.gov The structure of the inhibitor plays a crucial role, with functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur often acting as ligands that chelate the nickel ions. researchgate.net

Inhibitor ClassProposed Mechanism of ActionKey Interaction
Sulfur-containing compounds (e.g., Thiosemicarbazones)Binding to the nickel ions in the active site. dergipark.org.trChelation of Ni2+ ions by the sulfur atom. dergipark.org.tr
Hydroxamic acidsFormation of a bidentate complex with a nickel ion. researchgate.netInteraction through the carbonyl and hydroxamate oxygens. researchgate.net
PhosphorodiamidatesInteraction with the active site nickel ions. researchgate.net-

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets for the treatment of neurodegenerative diseases. While direct studies on this compound are not detailed, research on related heterocyclic compounds provides a basis for understanding potential inhibitory actions.

For instance, novel thienobenzo-triazole derivatives have been shown to be effective inhibitors of BChE, with some compounds exhibiting IC50 values lower than the standard drug galantamine. nih.gov The inhibitory potency is influenced by the substituents on the triazole unit. Molecular docking studies of charged triazole derivatives have provided insights into their binding modes within the active sites of AChE and BChE, highlighting the interactions responsible for the stability of the enzyme-inhibitor complex. nih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme that is a key target for herbicides. nih.govnih.gov Triketone derivatives are a major class of HPPD inhibitors. nih.gov While not directly analogues of this compound, the study of triketone inhibitors provides a framework for understanding enzyme-inhibitor interactions in this class.

The mechanism of HPPD inhibition by triketones involves their interaction with the enzyme's active site. nih.gov Docking studies have revealed that interactions such as π-π stacking and specific contacts between the inhibitor's substituents and amino acid residues in the binding site are crucial for bioactivity. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the herbicidal performance of new triketone candidates. nih.gov These studies have led to the design of promising derivatives with enhanced inhibitory activity. nih.gov

Receptor Agonism and Antagonism Studies

Analogues of sulfamoylbenzoic acid have also been investigated for their ability to modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).

For example, sulfamoyl benzoic acid (SBA) analogues have been designed and synthesized as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2). nih.gov LPA is a lipid mediator with anti-apoptotic actions, and LPA2 receptor activation is of interest for its protective effects. nih.gov Medicinal chemistry approaches, guided by computational modeling, have led to the development of SBA analogues with subnanomolar agonist activity specific to the LPA2 receptor. nih.gov One such compound exhibited picomolar activity. nih.gov The structure-activity relationship (SAR) of these compounds has been rationalized through computational docking analysis of their binding within the LPA2 ligand-binding pocket. nih.gov

In the context of adrenoceptors, while specific studies on this compound are not mentioned, the concept of inverse agonism is relevant. Inverse agonists can reduce the basal or constitutive activity of a receptor, a phenomenon that has been observed for most adrenoceptor subtypes. nih.gov The detection and extent of inverse agonism depend on the specific compound and the experimental system. nih.gov

Lysophosphatidic Acid (LPA) Receptor Specificity and Potency (e.g., LPA2)

Analogues of this compound, also known as sulfamoyl benzoic acid (SBA), have been identified as specific agonists for the lysophosphatidic acid receptor 2 (LPA2). nih.govnih.gov Lysophosphatidic acid (LPA) is a lipid mediator that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1-6. acs.orgnih.gov The LPA2 receptor, in particular, is known to mediate protective effects in the gut, including antiapoptotic and mucosal barrier-protective functions. nih.govnih.govacs.org

The development of specific LPA2 agonists is of significant interest for therapeutic applications, as non-specific activation of other LPA receptors, such as LPA1, can lead to undesirable effects like apoptosis. nih.govacs.org Researchers have synthesized a series of SBA analogues and evaluated their potency and specificity for LPA receptors. nih.gov These studies have led to the identification of compounds with subnanomolar activity specifically for the LPA2 receptor. nih.govnih.gov Computational docking analyses have supported these experimental findings, providing a rational basis for the observed structure-activity relationships (SAR) by modeling the binding of these analogues within the LPA2 ligand-binding pocket. nih.govnih.gov

For instance, while some nonlipid compounds were found to be selective for LPA2, they were not specific and also inhibited LPA3. nih.govacs.org However, further molecular modeling and synthesis led to the development of SBA analogues with improved potency and specificity for LPA2, without activating or inhibiting other LPA receptors like LPA1, LPA3, LPA4, or LPA5. nih.gov

Signaling Pathway Modulation (e.g., antiapoptotic and mucosal barrier-protective effects)

The activation of the LPA2 receptor by this compound analogues triggers downstream signaling pathways that are responsible for their observed biological effects. A key outcome of LPA2 activation is the promotion of cell survival through antiapoptotic mechanisms. nih.govacs.org LPA GPCRs are known to activate antiapoptotic kinase pathways, inhibit programmed cell death, foster cell regeneration, and enhance DNA repair. nih.govacs.org

The specific agonism of SBA analogues on LPA2 is particularly relevant in the context of protecting tissues from damage, such as that induced by ionizing radiation. nih.govacs.org The antiapoptotic efficacy of these compounds has been demonstrated in cell-based models of apoptosis. nih.govacs.org By selectively targeting the LPA2 receptor, these analogues can elicit protective effects while avoiding the pro-apoptotic signaling associated with other LPA receptors like LPA1. nih.govacs.org This selective modulation of signaling pathways underscores the therapeutic potential of these compounds in conditions characterized by excessive cell death and tissue injury.

Antimicrobial Action Mechanisms

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, targeting various bacterial and fungal pathogens. The mechanisms underlying these antimicrobial actions are multifaceted and involve direct inhibition of microbial growth, potential bioactivation into more potent forms, and enhancement of activity through complexation with metal ions.

Antibacterial Efficacy Against Bacterial Strains

Derivatives of this compound have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.

Stenotrophomonas maltophilia : This opportunistic pathogen is known for its intrinsic resistance to many antibiotics. nih.gov While specific data on this compound against S. maltophilia is limited, the bacterium's interaction with other pathogens like Pseudomonas aeruginosa in polymicrobial infections can influence antibiotic efficacy. nih.govresearchgate.net For instance, S. maltophilia can protect P. aeruginosa from certain antibiotics. nih.gov The development of new agents active against such multidrug-resistant organisms is a critical area of research. nih.gov

Pseudomonas aeruginosa : This is another significant opportunistic pathogen. The antimicrobial activity of various compounds, including metal complexes, has been evaluated against P. aeruginosa. scielo.br Some studies have explored how interactions with other bacteria, such as S. maltophilia, can affect its susceptibility to antibiotics. nih.govresearchgate.netresearchgate.net

Staphylococcus aureus : Metal complexes of related compounds have demonstrated activity against this Gram-positive bacterium. scielo.br The search for novel antimicrobial agents is crucial due to the prevalence of resistant strains like MRSA. rsc.org

Escherichia coli : The antibacterial activity of metal complexes has also been reported against E. coli. scielo.br

Bacillus subtilis : While specific data for this compound is not detailed, research on related sulfonamides indicates a potential for activity against this Gram-positive bacterium.

Klebsiella aerogenes : Information regarding the specific activity of this compound against this bacterium is not readily available in the provided context.

The table below summarizes the antibacterial efficacy of related compounds.

Bacterial StrainEfficacy of Related Compounds
Stenotrophomonas maltophiliaA target for novel antimicrobial therapies due to high resistance. nih.gov
Pseudomonas aeruginosaSusceptible to certain metal complexes and its antibiotic susceptibility can be altered by co-infection with S. maltophilia. nih.govresearchgate.netscielo.br
Staphylococcus aureusSusceptible to some metal complexes. scielo.br
Escherichia coliSusceptible to certain metal complexes. scielo.br
Bacillus subtilisGeneral target for antibacterial agents.
Klebsiella aerogenesGeneral target for antibacterial agents.

Antifungal Properties and Fungal Pathogen Susceptibility

Analogues of this compound and related compounds have also been investigated for their antifungal properties.

Candida albicans : This is a common opportunistic fungal pathogen. nih.gov Metal complexes of various organic ligands have shown significant antifungal activity against C. albicans, in some cases exceeding the efficacy of standard antifungal drugs like fluconazole (B54011). scielo.brnih.gov Benzoic acid esters have also been evaluated for their activity against C. albicans. nih.gov

Aspergillus niger : This fungus is another important pathogen. mdpi.com Similar to C. albicans, metal complexes have demonstrated potent antifungal effects against A. niger. nih.gov Certain phytochemicals like angelicin (B190584) have also shown activity against this fungus. ijbpsa.com

The table below summarizes the antifungal properties of related compounds.

Fungal PathogenProperties and Susceptibility
Candida albicansSusceptible to various metal complexes and some benzoic acid esters. scielo.brnih.govnih.gov
Aspergillus nigerSusceptible to certain metal complexes and phytochemicals. nih.govijbpsa.com

Proposed Prodrug Bioactivation and Metabolic Transformations in Microorganisms

The concept of prodrugs, which are inactive compounds converted into their active forms within the target organism, is a well-established strategy in drug development. For sulfonamide-based antimicrobials, it is proposed that they may act as prodrugs that undergo bioactivation within microbial cells. This metabolic transformation could lead to the formation of the ultimate active species that exerts the antimicrobial effect. While the specific bioactivation pathways for this compound in microorganisms are not extensively detailed in the provided search results, this remains a plausible mechanism of action contributing to its antimicrobial profile.

Role of Metal Complexation in Enhancing Antimicrobial Activity

A significant strategy to enhance the antimicrobial potency of organic compounds is through their complexation with metal ions. nih.govmdpi.com The formation of metal complexes with ligands like this compound can lead to a synergistic increase in antimicrobial activity. nih.gov This enhancement is often attributed to several factors:

Increased Lipophilicity : Chelation can increase the lipophilicity of the complex, facilitating its transport across the lipid-rich membranes of microbial cells. nih.govmdpi.com

Altered Electronic Properties : The coordination of the ligand to the metal ion can delocalize electron density, potentially making the complex a more effective inhibitor of microbial enzymes or other cellular targets. mdpi.com

Inhibition of Resistance Mechanisms : In some cases, metal complexes can inhibit microbial enzymes responsible for antibiotic resistance, such as β-lactamases. nih.gov

Studies have shown that complexes with various metal ions, including copper(II), silver(I), and zinc(II), can exhibit significantly improved antibacterial and antifungal activities compared to the parent ligands alone. nih.govnih.govmdpi.com For instance, zinc(II) complexes have been reported to have antifungal activities several times higher than the standard drug fluconazole against Candida albicans and Aspergillus niger. nih.gov This approach of using metal complexes represents a promising avenue for developing new and more effective antimicrobial agents. rsc.org

Anti-Inflammatory and Immunomodulatory Pathways

Analogues of this compound have been explored for their potential to modulate inflammatory and immune responses. The anti-inflammatory properties of structurally related benzoic acid derivatives have been attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

One area of investigation has been the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. researchgate.net Structural modifications of these derivatives, particularly those that create a structural convergence with known potent benzhydrylindole-substituted benzoic acid inhibitors, have yielded compounds with submicromolar IC50 values against cPLA2α. researchgate.net

Furthermore, other benzoic acid derivatives have demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, key events in the inflammatory process. For instance, certain acetophenones and flavones isolated from Melicope semecarpifolia exhibited significant inhibitory effects on these neutrophil functions. mdpi.com Additionally, esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound with an anti-inflammatory profile, have shown topical anti-inflammatory activity comparable to indomethacin (B1671933) in animal models. nih.gov While not direct analogues of this compound, these findings highlight the potential of the broader benzoic acid scaffold in targeting inflammatory pathways.

A study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piron, demonstrated anti-inflammatory activity comparable to diclofenac. mdpi.com This underscores the therapeutic potential of benzoic acid derivatives in managing inflammation.

Compound ClassTarget/MechanismObserved Effect
N,N-disubstituted 4-sulfamoylbenzoic acid derivativesCytosolic phospholipase A2α (cPLA2α)Inhibition of arachidonic acid release
Benzoic acid derivatives from Melicope semecarpifoliaHuman neutrophilsInhibition of superoxide anion generation and elastase release
Esters of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acidAcute inflammation modelTopical anti-inflammatory activity
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidInflammatory pathwaysAnti-inflammatory activity comparable to diclofenac

Antiviral Effects and RNA Virus Inhibition

The search for broad-spectrum antiviral agents has led to the investigation of various chemical scaffolds, including those related to this compound. A series of novel 4-substituted sulfonamidobenzoic acid derivatives have been synthesized and evaluated for their antiviral properties against enteroviruses, a genus of single-stranded RNA viruses. nih.gov

These studies identified compounds with significant activity against coxsackievirus B3 (CVB3). Two hit compounds demonstrated IC50 values in the low micromolar range, slightly superior to the reference compound. nih.gov Mechanistic studies revealed that these compounds act as capsid binders, stabilizing the viral capsid and preventing its uncoating, a crucial step in the viral replication cycle. This was confirmed by their ability to increase the temperature of heat inactivation of the virus. nih.gov

The development of antivirals targeting RNA viruses is of significant interest due to the emergence of new viral threats. Research has shown that certain drugs can stimulate the production of interferon, a key component of the innate immune response, which can inhibit viral replication. ualberta.ca While this research did not specifically test sulfamoylbenzoic acid derivatives, it highlights a potential mechanism that could be explored for this class of compounds.

The inhibition of viral RNA-dependent RNA polymerase (RdRp) is another key strategy for combating RNA viruses. Nucleoside and nucleotide analogues are a major class of RdRp inhibitors. nih.gov Although this compound itself is not a nucleoside analogue, its derivatives could potentially be designed to interfere with other aspects of viral replication or to act in synergy with other antiviral agents.

Compound ClassVirus TargetedMechanism of Action
4-Substituted sulfonamidobenzoic acid derivativesCoxsackievirus B3 (Enterovirus)Capsid binding, preventing viral uncoating

Modulation of Nuclear Factor-Kappa B (NF-κB) Activation

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a critical regulator of inflammatory and immune responses. Its dysregulation is implicated in numerous diseases. Analogues of this compound, specifically sulfamoyl benzamidothiazole derivatives, have been identified as modulators of NF-κB activation.

In a high-throughput screening, a sulfamoyl benzamidothiazole compound was found to prolong the activation of NF-κB following stimulation with a Toll-like receptor 4 (TLR4) agonist. nih.gov This sustained activation can enhance the immune response to antigens, making such compounds potential vaccine adjuvants. Structure-activity relationship (SAR) studies on these compounds have identified modifications that lead to more potent analogues.

The mechanism of this prolonged NF-κB activation is still under investigation, but it is thought to involve the modulation of signaling pathways downstream of TLR4. The ability of these compounds to enhance the release of immunostimulatory cytokines from human monocytic cells further supports their immunomodulatory potential. nih.gov

The development of specific agonists for lysophosphatidic acid (LPA) receptors has also involved sulfamoyl benzoic acid analogues. LPA2 receptor activation is known to mediate anti-apoptotic and mucosal barrier-protective effects. nih.gov The synthesis of sulfamoyl benzoic acid analogues has led to the discovery of specific LPA2 agonists with subnanomolar activity. nih.gov While distinct from direct NF-κB modulation, the activation of G protein-coupled receptors like LPA2 can influence downstream signaling cascades that may intersect with NF-κB pathways.

Compound ClassTarget PathwayObserved Effect
Sulfamoyl benzamidothiazole derivativesNF-κB signaling (downstream of TLR4)Prolonged NF-κB activation, enhanced cytokine release
Sulfamoyl benzoic acid analoguesLysophosphatidic acid (LPA) receptor 2Specific agonism, potential for indirect modulation of related pathways

Pharmacological and Therapeutic Applications of 3 Methyl 4 Sulfamoylbenzoic Acid Derivatives

Development as Enzyme Inhibitors in Disease Therapy

The structural framework of 3-methyl-4-sulfamoylbenzoic acid lends itself to the design of targeted enzyme inhibitors. By strategically introducing different functional groups, scientists have been able to modulate the binding affinity and selectivity of these compounds for specific enzymes, leading to promising therapeutic candidates for a variety of conditions.

Carbonic Anhydrase Inhibitors for Oncology and Other Indications

Derivatives of 4-sulfamoylbenzoic acid are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in regulating pH and other physiological processes. nih.govnih.gov Inhibition of specific CA isoforms has therapeutic implications for a range of diseases, including cancer, glaucoma, and epilepsy. nih.govmdpi.com

In the context of oncology, there is significant interest in targeting tumor-associated CA isoforms, particularly CA IX and CA XII. nih.govmdpi.com These enzymes are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. nih.gov Researchers have designed and synthesized a series of methyl 5-sulfamoyl-benzoates that exhibit high affinity and selectivity for CA IX. nih.gov One such compound demonstrated an exceptionally high binding affinity to CA IX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity compared to other CA isozymes. nih.gov X-ray crystallography studies have provided insights into the structural basis for this selectivity, paving the way for the development of novel anticancer therapeutics. nih.gov

Furthermore, derivatives of 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have shown strong topical antiglaucoma properties by inhibiting CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov Some of these compounds exhibited low nanomolar affinity for these isoforms and demonstrated prolonged in vivo activity in animal models, surpassing clinically used drugs like dorzolamide. nih.gov

Compound ClassTarget Isoform(s)Therapeutic IndicationKey Findings
Methyl 5-sulfamoyl-benzoatesCA IXOncologyHigh affinity and selectivity for CA IX, with one compound showing a Kd of 0.12 nM. nih.gov
4-Sulfamoyl-benzenecarboxamidesCA II, CA IVGlaucomaLow nanomolar affinity and prolonged in vivo activity compared to existing drugs. nih.gov
4-Chloro-3-sulfamoyl-benzenecarboxamidesCA I, CA II, CA IVGlaucomaSome derivatives showed higher affinity for CA I than CA II. nih.gov

cPLA2α Inhibitors for Inflammatory Diseases

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. d-nb.infobohrium.com Inhibition of cPLA2α is therefore a promising strategy for the treatment of inflammatory diseases. bohrium.com

Through a ligand-based virtual screening approach, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were identified as inhibitors of cPLA2α. d-nb.infobohrium.com Subsequent structural modifications aimed at increasing their inhibitory potency revealed that strong structural convergence to known potent benzhydrylindole-substituted benzoic acid derivatives was crucial for significant activity. d-nb.info By replacing substituents on the sulfonamide nitrogen with various moieties, researchers were able to develop derivatives with submicromolar IC50 values against cPLA2α. d-nb.info For instance, the introduction of an N-indolylethyl substituent, coupled with another substituent at the sulfonamide nitrogen, markedly increased the inhibitory potency. d-nb.info Specifically, compound 85, a sulfamoyl benzoic acid derivative, demonstrated an IC50 of 0.25 µM, which is comparable to the reference inhibitor Axon-1609. d-nb.info

Therapeutic Potential as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. nih.gov Derivatives of this compound have shown promise as novel antimicrobial agents, with some compounds exhibiting potent activity against drug-resistant bacterial strains. nih.gov

Research into novel quinolinium derivatives has demonstrated strong antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and New Delhi metallo-β-lactamase 1 (NDM-1) Escherichia coli. nih.gov These compounds are believed to exert their antibacterial effect by inhibiting the bacterial cell division protein FtsZ. nih.gov One derivative, bearing a 4-fluorophenyl group, exhibited superior antibacterial activity with lower minimum inhibitory concentrations (MICs) against resistant strains than methicillin (B1676495) and vancomycin. nih.gov

Addressing Multidrug-Resistant Infections

The development of new antibiotics capable of overcoming existing resistance mechanisms is a critical global health priority. nih.gov Multidrug-resistant (MDR) bacteria, such as MRSA and carbapenem-resistant Gram-negative organisms, pose a significant threat. nih.govnih.gov The ability of certain this compound derivatives to target essential bacterial proteins like FtsZ offers a promising avenue for combating these challenging infections. nih.gov By disrupting a fundamental process in bacterial cell division, these compounds may be less susceptible to existing resistance mechanisms that plague many current antibiotics.

Applications in Oncology: Targeting Tumor Microenvironments

The unique physicochemical properties of the tumor microenvironment, such as hypoxia and acidic pH, present both challenges and opportunities for cancer therapy. nih.gov As previously discussed in the context of carbonic anhydrase inhibitors, derivatives of this compound can be designed to selectively target components of the tumor microenvironment.

The overexpression of CA IX in many cancers makes it an attractive target for selective drug delivery and therapy. nih.gov By inhibiting CA IX, these compounds can disrupt the pH balance within the tumor, potentially leading to reduced tumor growth and metastasis. nih.gov Furthermore, the development of inhibitors with high selectivity for CA IX over other isoforms minimizes the risk of off-target effects, a crucial consideration in cancer chemotherapy. nih.gov The acidification of the tumor microenvironment is a key factor in tumor invasion and metastasis, and targeting this process with selective CA IX inhibitors represents a promising strategy in oncology. nih.gov

Neuropharmacological Applications and Cognitive Enhancement

While the primary focus of research on this compound derivatives has been on their applications as enzyme inhibitors and antimicrobial agents, there is emerging interest in their potential neuropharmacological effects. The inhibition of certain carbonic anhydrase isoforms, such as CA VII and CA XIV, has been linked to potential therapeutic benefits in central nervous system (CNS) disorders. mdpi.com Although specific studies on this compound derivatives for cognitive enhancement are not yet prevalent, the established ability of related sulfonamides to cross the blood-brain barrier and interact with CNS targets suggests a potential avenue for future research in this area.

Agricultural Applications: Herbicidal Properties

The primary agricultural application of this compound derivatives lies in their role as precursors to sulfonylurea herbicides, a critical class of compounds for modern weed management. wikipedia.org Sulfonylureas are renowned for their high efficacy at low application rates, broad-spectrum activity against various weeds, and low toxicity to mammals. wikipedia.org

The general structure of a sulfonylurea herbicide consists of an aryl group, a sulfonylurea bridge, and a heterocyclic group. The herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this enzyme is absent in mammals, these herbicides exhibit high selectivity.

The synthesis of sulfonylurea herbicides typically involves the reaction of a substituted aryl sulfonamide with an appropriate isocyanate. In this context, derivatives of this compound serve as the key aryl sulfonamide component. The carboxylic acid group can be converted into a sulfonamide, which is then reacted to form the final sulfonylurea product. The methyl group on the benzene (B151609) ring can influence the compound's solubility, stability, and interaction with the target enzyme, allowing for the fine-tuning of its herbicidal properties.

A variety of commercial sulfonylurea herbicides have been developed, each with a different substitution pattern on the aryl and heterocyclic rings to control a specific spectrum of weeds in various crops. While specific commercial herbicides directly derived from this compound are not extensively documented in publicly available literature, the fundamental chemical principles and synthetic routes strongly support its potential as a valuable intermediate in the discovery and development of new herbicidal agents.

Table of Related Compounds in Herbicidal Applications

Compound Name CAS Number Molecular Formula Role/Significance
This compound 866997-46-8 C₈H₉NO₄S Precursor for sulfonylurea synthesis.
Methyl 3-methyl-4-sulfamoylbenzoate 882980-76-9 C₉H₁₁NO₄S Ester derivative, potential intermediate in herbicide synthesis. bldpharm.com
Sulfometuron-methyl 74222-97-2 C₁₅H₁₆N₄O₅S Example of a sulfonylurea herbicide. wikipedia.org

Materials Science Contributions and Optoelectronic Applications

The rigid aromatic structure and reactive functional groups of this compound and its derivatives make them attractive building blocks for the synthesis of novel polymers and materials with potential applications in materials science, particularly in the field of optoelectronics. The ability to form stable, conjugated systems allows for the development of materials that can interact with light and electricity.

One area of interest is the incorporation of such derivatives into polymers like polyazomethines, also known as poly(Schiff base)s. These polymers are known for their thermal stability, good mechanical properties, and interesting optoelectronic characteristics. researchgate.net The synthesis of polyazomethines typically involves the polycondensation reaction between a diamine and a dialdehyde.

Derivatives of this compound can be chemically modified to create monomers suitable for such polymerization reactions. For example, the carboxylic acid group can be converted to an amine or an aldehyde group. The resulting monomers can then be polymerized to introduce the sulfamoylbenzoic acid moiety into the polymer backbone. The presence of the aromatic ring contributes to the polymer's rigidity and thermal stability, while the sulfamoyl group can influence the polymer's solubility and intermolecular interactions, which in turn can affect its bulk properties and thin-film morphology.

The electronic properties of these polymers can be tuned by combining electron-donating and electron-accepting monomers. The triphenylamine (B166846) and carbazole (B46965) moieties are examples of electron-donating units that have been successfully incorporated into polyazomethines to create materials with desirable optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). mdpi.comresearchgate.net The sulfamoyl group is generally considered an electron-withdrawing group, and its incorporation into a polymer backbone could be used to fine-tune the electronic band gap and charge transport properties of the resulting material.

While specific research on polymers derived directly from this compound is not widely reported, the principles of polymer chemistry and materials science suggest its potential as a valuable component in the design and synthesis of new functional materials for a range of optoelectronic applications.

Table of Compounds and Moieties in Materials Science

Compound/Moiety Name Significance in Materials Science
This compound Potential monomer precursor for functional polymers.
Polyazomethines Class of polymers with tunable optoelectronic properties. researchgate.net
Triphenylamine Electron-donating moiety used in optoelectronic polymers. mdpi.com

Computational Chemistry and Molecular Modeling in 3 Methyl 4 Sulfamoylbenzoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). visionpublisher.info This method is crucial for understanding the basis of molecular recognition and is widely used in drug discovery to screen virtual libraries of compounds and to predict how modifications to a ligand's structure will affect its binding affinity and selectivity.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

In studies of sulfamoyl benzoic acid analogues, molecular modeling has been instrumental in comparing different chemical scaffolds. For instance, a comparison between the precursor compound GRI977143 and a sulfamoyl-containing analogue revealed that the latter possessed a greater predicted binding affinity. nih.gov This computational finding helped rationalize the observed improvement in potency and selectivity. nih.gov

Conformational analysis, another critical aspect of docking, examines the three-dimensional arrangement of atoms in the ligand and how it adapts to fit within the binding pocket. This analysis includes evaluating the conformational strain energy, which is the energy required for the ligand to adopt its bound conformation. A study comparing two analogues showed that while they could adopt similar shapes in the binding pocket, one had a significantly higher conformational strain (12.39 kcal/mol) compared to the other (4.32 kcal/mol), providing insight into the energetic costs of binding. nih.gov

Table 1: Comparison of Binding Affinity and Conformational Strain for LPA2 Receptor Ligands This table illustrates the type of data generated from molecular docking studies, comparing two related compounds.

Compound Predicted Binding Affinity (kcal/mol) Conformational Strain (kcal/mol)
Compound 3 (GRI977143) -7.94 4.32
Compound 4 (Sulfamoyl analogue) -8.53 12.39

Data sourced from molecular modeling studies on sulfamoyl benzoic acid analogues. nih.gov

Molecular docking is a powerful tool for visualizing and understanding the specific interactions between a ligand and the amino acid residues within an enzyme's active site. While specific docking studies for 3-methyl-4-sulfamoylbenzoic acid with butyrylcholinesterase (BChE) and DNA Polymerase III are not prominently documented in the reviewed literature, the methodology is widely applied to targets like DNA gyrase.

DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibacterial drugs. nih.govnih.gov Docking studies can reveal how inhibitors bind to the ATP-binding site of the GyrB subunit, for example. nih.gov These simulations identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the inhibitor and residues in the active site. For instance, docking studies on other inhibitors have shown that interactions with specific amino acids and modulation by ions like Mg2+ are crucial for binding. nih.gov This information is vital for designing novel inhibitors that can overcome resistance mechanisms, such as mutations in the enzyme's active site. nih.govnih.gov

Research on sulfamoyl benzoic acid analogues has demonstrated their activity as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR). nih.govacs.orgnih.gov Computational docking has been fundamental in rationalizing the experimental structure-activity relationship (SAR) of these compounds. nih.govnih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govnih.gov In the context of this compound research, DFT calculations provide detailed information about the molecule's geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its chemical behavior and reactivity. researchgate.net

A primary application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. nih.govnih.gov This process calculates bond lengths, bond angles, and dihedral angles with high accuracy. For related benzoic acid derivatives, DFT calculations using specific functionals (like B3LYP) and basis sets (like 6-311++G) have been used to determine the optimized geometric parameters. researchgate.net

Following geometry optimization, vibrational analysis can be performed. This calculates the harmonic vibrational frequencies of the molecule, which correspond to the energies of its vibrational modes. These theoretical frequencies can be directly compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. researchgate.net The assignment of each vibrational mode can be clarified using calculations like the Potential Energy Distribution (PED) analysis. researchgate.net

Table 2: Conceptual Data from DFT-Based Vibrational Analysis This table represents the typical output comparing theoretical and experimental vibrational frequencies.

Vibrational Mode Description Calculated Frequency (cm⁻¹) (DFT/B3LYP) Experimental Frequency (cm⁻¹) (FTIR/FT-Raman)
O-H Stretch (Value) (Value)
C=O Stretch (Value) (Value)
S=O Asymmetric Stretch (Value) (Value)
C-N Stretch (Value) (Value)
Aromatic C-H Bend (Value) (Value)

This is an illustrative table. The values are placeholders representing data that would be generated in a DFT study.

NBO and FMO analyses are performed on the optimized molecular geometry to gain deeper insights into the electronic properties and chemical reactivity of the molecule. researchgate.netchemmethod.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a chemical reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemmethod.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. These analyses help in understanding the reactive sites of the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table illustrates the fundamental electronic properties derived from FMO calculations.

Parameter Description Typical Value (Arbitrary Units)
E(HOMO) Energy of the Highest Occupied Molecular Orbital - (Value) eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital - (Value) eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)) (Value) eV

This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Global Reactivity Descriptors and Stability Assessments

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and kinetic stability of a molecule. orientjchem.orgdergipark.org.tr These descriptors are calculated from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The HOMO energy correlates with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. orientjchem.orgnih.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.trnih.gov Hardness (η) and softness (S) quantify the resistance of a molecule to change its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. orientjchem.org The electrophilicity index (ω) measures a molecule's propensity to act as an electron acceptor. dergipark.org.tr

In studies on various sulfonamide derivatives, these descriptors have been used to rationalize their biological activity. orientjchem.org For instance, a compound with a high HOMO energy and low ionization potential is identified as a good electron donor, while one with a high electrophilicity index is a strong electron acceptor. orientjchem.orgdergipark.org.tr Such analyses are vital for understanding potential reaction mechanisms and designing molecules with desired electronic properties.

Illustrative Global Reactivity Descriptors for Representative Sulfonamide Derivatives

This table presents example data from DFT calculations on various sulfonamide compounds to illustrate the typical values and insights gained. The values are not specific to this compound but are representative of the compound class.

DescriptorFormula / DefinitionSignificanceExample Value Range (eV)
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; relates to electron-donating ability.-5.0 to -7.0
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-2.0 to -3.0
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A larger gap suggests higher stability.3.3 to 3.7
Ionization Potential (I) -EHOMOThe energy required to remove an electron.5.0 to 7.0
Electron Affinity (A) -ELUMOThe energy released when an electron is added.2.0 to 3.0
Electronegativity (χ) (I + A) / 2Measures the ability of a molecule to attract electrons.3.8 to 4.5
Chemical Hardness (η) (I - A) / 2Measures resistance to charge transfer.1.6 to 1.9
Electrophilicity Index (ω) χ² / (2η)Describes the ability of a molecule to accept electrons.2.0 to 3.5

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the physical movements of atoms and molecules over time. diva-portal.org This technique is invaluable for understanding the dynamic behavior of a compound like this compound, especially when it interacts with a biological target such as an enzyme. youtube.com By simulating the molecule's behavior in a solvated environment, researchers can assess conformational flexibility, binding stability, and the specific interactions that anchor a ligand within a protein's active site. nih.govmdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, plateauing RMSD value suggests that the system has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high flexibility, while low values point to more rigid areas, which are often critical for binding.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored. Persistent hydrogen bonds are a strong indicator of stable and specific binding. mdpi.com

In studies of other sulfonamide-based inhibitors, MD simulations have been used to confirm that the docked poses are stable and that the key interactions predicted by molecular docking are maintained throughout the simulation. nih.govnih.gov This validation step is crucial for confirming the proposed binding mode and ensuring the reliability of structure-based design efforts. nih.gov

Key Parameters in Molecular Dynamics Simulations and Their Interpretation

ParameterDescriptionInterpretation for Ligand-Protein Complex
RMSD Measures the average change in atomic coordinates from a reference structure.A low and stable RMSD value (e.g., < 3 Å) suggests the complex is stable and the ligand remains in the binding pocket.
RMSF Measures the flexibility of individual residues or atoms during the simulation.High RMSF in loop regions is normal. Low RMSF in the active site residues interacting with the ligand indicates stable interactions.
Hydrogen Bonds Tracks the formation and breaking of hydrogen bonds between ligand and protein.A consistently high number of hydrogen bonds over time indicates a strong and specific binding interaction.
Radius of Gyration (Rg) Measures the compactness of the protein structure.A stable Rg value suggests the protein is not unfolding and maintains its overall tertiary structure.

Ligand-Based Virtual Screening Approaches

When the three-dimensional structure of a biological target is unknown, or when a large number of known active compounds are available, ligand-based virtual screening (LBVS) is a powerful strategy. nih.govresearchgate.net The fundamental principle of LBVS is that molecules with similar structures or properties are likely to have similar biological activities. researchgate.net This approach uses one or more known active molecules as a template to search large chemical databases for compounds with comparable features. researchgate.net

The screening can be based on several criteria:

2D Similarity: Comparing fingerprints that encode the presence of various chemical substructures.

3D Shape Similarity: Overlaying the 3D conformations of molecules to find those with a similar shape to the active template. nih.gov

Pharmacophore Matching: Identifying compounds that share the same spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity.

For a compound like this compound, an LBVS campaign could be initiated using a known inhibitor of a target of interest (e.g., a known carbonic anhydrase inhibitor) as the query. A study employing this method to find new sulfonamide analogues as potential carbonic anhydrase inhibitors successfully identified novel hits by screening for compounds with high similarity to known reference ligands. utrgv.edu This approach efficiently filters vast virtual libraries to prioritize a smaller, more manageable number of compounds for experimental testing. researchgate.netutrgv.edu

Typical Workflow for Ligand-Based Virtual Screening

StepDescriptionKey Considerations
1. Template Selection One or more potent, known active compounds are chosen as the reference or query.The template should have a well-defined activity and represent the desired chemical space.
2. Database Preparation A large database of molecules is prepared, often involving generation of 3D conformers and filtering by drug-like properties (e.g., Lipinski's Rule of Five). utrgv.eduThe quality and diversity of the database are critical for success.
3. Similarity Search The database is screened against the template using a similarity metric (e.g., Tanimoto coefficient for fingerprints, shape overlay score). nih.govutrgv.eduThe choice of similarity method depends on what features are considered most important for activity.
4. Hit Ranking & Selection Compounds are ranked based on their similarity score. A threshold is applied to select the top-ranking "hits".Visual inspection and clustering are often used to ensure chemical diversity among the selected hits.
5. Experimental Validation The selected hit compounds are acquired or synthesized and tested in biological assays.The ultimate test of any virtual screening method is the successful identification of new, experimentally confirmed active molecules.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) relies on the high-resolution 3D structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy. researchgate.net This approach allows for the rational design of inhibitors that fit precisely into the target's binding site, optimizing interactions to enhance potency and selectivity. nih.gov

The sulfonamide group, a key feature of this compound, is a classic zinc-binding group. This makes the sulfamoylbenzoic acid scaffold a privileged structure for inhibiting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). nih.govnih.gov SBDD has been instrumental in developing selective CA inhibitors. The primary sulfonamide group coordinates directly to the Zn²⁺ ion in the enzyme's active site, while the rest of the molecule (the "tail") can be modified to form additional interactions with residues in and around the active site. nih.gov

By exploiting differences in the amino acid residues lining the active site of various CA isoforms (e.g., CA I, II, IX, XII), medicinal chemists can design inhibitors that preferentially bind to a specific isoform. nih.govresearchgate.net For example, designing inhibitors that target the tumor-associated isoforms CA IX and XII over the ubiquitous "housekeeping" isoforms CA I and II is a major strategy in the development of novel anticancer agents. utrgv.edunih.gov Molecular docking, a core SBDD technique, is used to predict the binding pose and affinity of designed compounds, guiding the synthetic efforts toward the most promising candidates. nih.govnih.gov

Carbonic Anhydrase Isoforms as Targets for Sulfonamide-Based Inhibitors

IsoformLocation / RoleTherapeutic Goal of InhibitionSBDD Strategy Example
CA I Red blood cells (high abundance)Generally considered an off-target; selectivity against CA I is desired to minimize side effects.Design inhibitors with tails that clash with residues unique to the CA I active site.
CA II Eyes, kidneys, red blood cellsAntiglaucoma: Reduces aqueous humor formation in the eye. Diuretic: Alters ion transport in the kidneys.Design hydrophilic tails to improve solubility for topical eye drop formulation. researchgate.net
CA IX Overexpressed in hypoxic tumorsAnticancer: Disrupts pH regulation in the tumor microenvironment, inhibiting tumor growth and metastasis.Exploit unique residues near the active site entrance to achieve high selectivity over CA I and II. utrgv.edunih.gov
CA XII Overexpressed in various tumorsAnticancer: Similar to CA IX, contributes to cancer cell survival.Develop inhibitors that can target both CA IX and XII for a broader anticancer effect. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Sulfamoylbenzoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Methyl-4-sulfamoylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the arrangement of atoms and the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the carboxylic acid proton, and the sulfamoyl protons. Aromatic protons typically resonate in the region of 6.5-8.0 ppm. rsc.org The specific chemical shifts and coupling patterns of the three aromatic protons on the benzene (B151609) ring are diagnostic of their substitution pattern. The methyl group protons would appear as a singlet, typically upfield. The carboxylic acid proton is characteristically found far downfield as a broad singlet, often above 10 ppm. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy maps the carbon framework of the molecule. Due to the symmetry of monosubstituted benzene compounds, chemically equivalent carbons will produce a single signal. docbrown.info In this compound, five distinct signals are anticipated for the eight carbon atoms: one for the carboxylic carbon, one for the methyl carbon, and four for the six aromatic carbons (with two pairs being chemically equivalent). The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms, causing its signal to appear significantly downfield (typically >170 ppm). rsc.orgdocbrown.info The aromatic carbons resonate in the 120-150 ppm range, while the methyl carbon signal is found in the upfield region of the spectrum. rsc.org

Below is an interactive table summarizing the predicted chemical shifts for this compound based on data from analogous structures.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid¹H> 10.0Broad Singlet
Aromatic¹H7.0 - 8.5Multiplets
Sulfamoyl (NH₂)¹H5.0 - 6.0Singlet
Methyl (CH₃)¹H~2.4Singlet
Carboxylic Acid¹³C165 - 175-
Aromatic (Substituted)¹³C130 - 150-
Aromatic (Unsubstituted)¹³C120 - 130-
Methyl (CH₃)¹³C20 - 25-

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted benzoic acids. rsc.orgdocbrown.inforsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional moieties: the carboxylic acid, the sulfonamide, and the substituted aromatic ring.

Key vibrational frequencies include:

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. researchgate.netznaturforsch.com

Sulfonamide Group: Two distinct SO₂ stretching vibrations, an asymmetric stretch typically in the 1320-1310 cm⁻¹ range and a symmetric stretch in the 1155-1143 cm⁻¹ range. rsc.org The N-H stretching vibrations of the primary sulfonamide appear as two bands in the 3459-3338 cm⁻¹ region. rsc.org

Aromatic Ring: C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Methyl Group: C-H stretching bands are typically found just below 3000 cm⁻¹.

The table below details the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1680 - 1720Strong
SulfonamideN-H Stretch3300 - 3400Medium (doublet)
SulfonamideSO₂ Asymmetric Stretch1310 - 1350Strong
SulfonamideSO₂ Symmetric Stretch1140 - 1170Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1400 - 1600Medium
Alkane (Methyl)C-H Stretch2850 - 2960Medium

Note: Data compiled from studies on benzoic acid and sulfonamide derivatives. rsc.orgresearchgate.netznaturforsch.comjst.go.jp

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₈H₉NO₄S) is approximately 215.23 Da. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 215.

Common fragmentation pathways for benzoic acid derivatives involve the loss of neutral fragments from the carboxylic acid group, such as •OH (17 Da) or •COOH (45 Da). docbrown.info For this compound, characteristic fragment ions would be expected from the cleavage of the C-S bond or fragmentation of the sulfonamide group.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₈H₉NO₄S by matching the experimentally measured mass with the calculated exact mass.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that are particularly well-suited for polar and thermally labile molecules, minimizing fragmentation during the ionization process. acs.org

ESI is ideal for generating intact molecular ions from polar compounds in solution. In positive ion mode, this compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 216. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 214.

APCI is also effective for moderately polar compounds and can be used to generate similar protonated or deprotonated molecular ions.

The analysis of fragment ions produced via tandem mass spectrometry (MS/MS) of these parent ions provides further structural confirmation.

Ion Type m/z (Predicted) Formula Notes
Molecular Ion215[C₈H₉NO₄S]⁺The ionized parent molecule.
Protonated Molecule216[C₈H₉NO₄S+H]⁺Often observed in ESI/APCI positive mode.
Deprotonated Molecule214[C₈H₉NO₄S-H]⁻Often observed in ESI/APCI negative mode.
Fragment Ion198[C₈H₈NO₃S]⁺Loss of •OH (17 Da) from the molecular ion. docbrown.info
Fragment Ion135[C₈H₈O₂]⁺Loss of •SO₂NH₂ (80 Da) from the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not detailed in the provided search results, its solid-state structure can be predicted based on extensive studies of similar molecules like benzoic acid and various sulfonamides. nih.govnsf.gov

It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice, linked by a pair of strong hydrogen bonds between their carboxyl groups. The sulfamoyl group would further participate in an extensive network of intermolecular hydrogen bonds, with the N-H groups acting as donors and the sulfonyl oxygens acting as acceptors, linking the dimers into a stable three-dimensional architecture. nih.gov

The table below summarizes typical crystallographic parameters and bond lengths observed in related structures, which would be expected for this compound.

Parameter Expected Value / Feature Reference
Crystal SystemMonoclinic or Orthorhombic nih.govnsf.gov
Primary InteractionCarboxylic acid dimer via O-H···O hydrogen bonds
Secondary InteractionsN-H···O hydrogen bonds involving sulfonamide groups nih.gov
S=O Bond Length~1.43 Å nih.gov
S-N Bond Length~1.61 Å nih.gov
Carboxyl C-O Bond Lengths~1.26 Å (averaged in dimer) rsc.org

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govconicet.gov.ar This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal lattice). By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed understanding of molecular packing can be achieved.

For aromatic sulfonamides and benzoic acid derivatives, crystal structures are typically stabilized by a network of hydrogen bonds and other weaker interactions. nih.govnih.gov Hirshfeld analysis allows for the deconstruction of the two-dimensional fingerprint plots to reveal the percentage contribution of different types of intermolecular contacts.

Key intermolecular interactions identified for related structures include:

Hydrogen Bonds : Strong N—H⋯O and O—H⋯O hydrogen bonds are common, often forming chains or dimeric motifs that define the primary supramolecular structure. nih.govnih.gov For instance, in similar sulfonamide structures, N—H⋯O interactions link molecules into ribbons or more complex three-dimensional networks. nih.gov

π-Interactions : C—H⋯π and offset π–π stacking interactions between aromatic rings provide additional cohesion to the crystal structure. conicet.gov.arnih.gov These interactions are crucial in organizing molecules into layered or stacked arrangements.

The quantification of these interactions through Hirshfeld analysis provides insight into the forces governing the solid-state architecture of this compound and its derivatives.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds.
Interaction TypeTypical Percentage ContributionSignificance in Crystal Packing
H···H~40-55%Represents the most extensive, though weakest, van der Waals contacts. nih.govnih.gov
O···H / H···O~20-54%Highlights the prevalence of hydrogen bonding, which are key directional forces. conicet.gov.arnih.gov
C···H / H···C~18-28%Indicates weaker C—H⋯O or C—H⋯π interactions contributing to stability. nih.govstrath.ac.uk
S···H / H···S~9%Specific to sulfur-containing compounds, contributing to the overall interaction network. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The absorption of this radiation promotes electrons from a ground state to a higher energy excited state. shu.ac.uk In organic molecules like this compound, absorption is restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energies. shu.ac.uk

The structure of this compound contains several chromophores: the benzene ring, the carboxylic acid group, and the sulfonamide group. The electronic transitions responsible for UV absorption in this molecule are primarily:

π → π* Transitions : These high-energy transitions occur in the aromatic ring and the carbonyl group (C=O) of the carboxylic acid. uzh.chelte.hu They involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital and typically result in strong absorption bands. youtube.com For aromatic systems, these transitions often appear in the 200-400 nm range. elte.hu

n → π* Transitions : These transitions involve the promotion of a non-bonding electron (from the lone pairs on oxygen or nitrogen atoms) to a π* anti-bonding orbital. uzh.chyoutube.com They are of lower energy (occur at longer wavelengths) than π → π* transitions and are generally less intense. elte.hu

UV-Vis spectroscopy is also a valuable tool for studying the formation of complexes between the compound and other species, such as metal ions. Upon complexation, the electronic environment of the chromophores is altered, leading to a shift in the absorption wavelength (a red or blue shift) and/or a change in the molar absorptivity. By monitoring these spectral changes, the stoichiometry and stability of the resulting complexes can be determined.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is widely used to assess the purity of this compound and its derivatives and to separate them from starting materials, by-products, or degradation products. d-nb.info

The most common mode for analyzing benzoic acid derivatives is reversed-phase HPLC (RP-HPLC). oup.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.com The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for a compound like this compound would involve the following parameters:

Column : A reversed-phase column, such as an Ascentis® C18, is commonly employed.

Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous solvent (often acidified with trifluoroacetic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol (B129727) is typical. oup.com

Detection : A UV detector is used, with the wavelength set to a value where the analyte exhibits strong absorbance, often around 220-254 nm for aromatic acids. d-nb.info

Flow Rate : A standard flow rate is typically around 1.0 mL/min.

By comparing the retention time of the main peak in a sample chromatogram to that of a certified reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment. Impurities are identified as separate peaks in the chromatogram.

Table 2: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives.
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 15 cm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and acidified water (e.g., with 10mM TFA)
Elution ModeIsocratic (e.g., 30:70 Acetonitrile:Water) or Gradient
Flow Rate0.8 - 1.0 mL/min oup.com
DetectionUV Absorbance at 220 nm or 254 nm d-nb.info
Column Temperature30 °C

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. This analysis is critical for confirming the empirical formula of a newly synthesized compound like this compound.

The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₉NO₄S for the parent acid). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. lgcstandards.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₉NO₄S).
ElementSymbolAtomic MassCountTotal MassMass Percent (%)
CarbonC12.011896.08841.55%
HydrogenH1.00899.0723.92%
NitrogenN14.007114.0076.06%
OxygenO15.999463.99627.69%
SulfurS32.06132.06013.88%
Total 231.223 100.00%

Future Perspectives and Emerging Research Avenues for 3 Methyl 4 Sulfamoylbenzoic Acid

The foundational structure of 3-Methyl-4-sulfamoylbenzoic acid, a key intermediate and a molecule of interest in its own right, is serving as a launchpad for significant innovation across medicinal chemistry and materials science. While its historical context is rooted in the development of diuretics, current and future research is set to unlock its potential in a much broader range of applications. The evolving landscape of drug discovery and materials engineering is continually identifying new roles for this versatile scaffold, driven by a deeper understanding of its chemical properties and biological interactions. The following sections explore the most promising future perspectives and emerging research avenues for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-4-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be approached via sulfamoylation of a pre-functionalized benzoic acid derivative. For example, chlorosulfonation of 3-methylbenzoic acid followed by amination with NH₃ or a protected amine source is a common pathway. Key factors include:

  • Temperature control : Excess heat during sulfamoylation can lead to over-sulfonation or decomposition.
  • Reagent stoichiometry : A molar ratio of 1:1.2 (substrate:chlorosulfonic acid) minimizes side reactions .
  • Purification : Crystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the sulfamoyl (-SO₂NH₂) and methyl substituents. For example, the methyl group at position 3 typically resonates at δ 2.3–2.5 ppm in CDCl₃ .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 214) are standard for purity assessment .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>230°C, consistent with sulfonamide stability) .

Q. How does the solubility profile of this compound impact its utility in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water (0.2–0.5 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays:

  • Use DMSO stock solutions (≤0.1% v/v) to avoid cytotoxicity.
  • Solubility can be enhanced via salt formation (e.g., sodium salt, improving aqueous solubility to ~5 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Trace chlorinated byproducts (e.g., 4-chloro-3-sulfamoylbenzoic acid) may confound results. Use LC-MS to identify and quantify impurities .
  • Assay conditions : Variations in pH (e.g., sulfamoyl group pKa ~1.5–2.5) affect ionization and membrane permeability. Standardize buffer systems (e.g., PBS at pH 7.4) .
  • Target specificity : Screen against off-target enzymes (e.g., carbonic anhydrase isoforms) using competitive inhibition assays .

Q. What retrosynthetic strategies are recommended for derivatizing this compound to enhance its pharmacological properties?

  • Methodological Answer :

  • Sulfamoyl modification : Replace -NH₂ with acyl groups (e.g., acetyl, to reduce renal toxicity) via nucleophilic substitution under basic conditions (K₂CO₃, DMF, 60°C) .
  • Methyl group functionalization : Oxidize the 3-methyl group to a carboxylic acid (KMnO₄, H₂O, 80°C) for improved water solubility, followed by amide coupling .
  • AI-driven retrosynthesis : Tools like Reaxys or Pistachio predict feasible routes using reaction databases (e.g., substituting sulfamoyl with sulfonyl groups yields analogs with higher metabolic stability) .

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the sulfamoyl group and Arg120/His90 residues .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at position 4 enhance COX-2 inhibition by 2–3 fold .
  • MD simulations : Assess conformational stability in aqueous environments (GROMACS, 100 ns trajectories) to prioritize analogs with low RMSD (<2 Å) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.